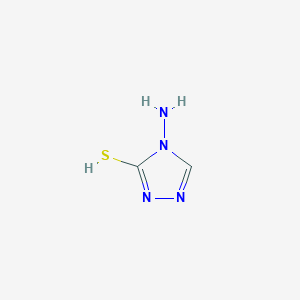

4-amino-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBXBCKFUPBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN=C(N1N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathway of 4-amino-1,2,4-triazole-3-thiol from hydrazine hydrate

Technical Guide: Synthesis of 4-Amino-1,2,4-Triazole-3-Thiol

Executive Summary

This technical guide details the synthesis of This compound (CAS: 16691-43-3), a critical heterocyclic intermediate used in the development of antifungal pharmaceuticals, plant growth regulators, and as a high-efficiency corrosion inhibitor for copper alloys.

The protocol focuses on the Thiocarbohydrazide (TCH) Route , widely regarded as the "Gold Standard" for research and industrial scalability due to its high yield potential and the ability to purify the intermediate, ensuring a high-purity final API (Active Pharmaceutical Ingredient) or reagent.

Part 1: Chemical Pathway & Mechanistic Analysis

The synthesis is a two-stage convergent process. The chemical logic relies on the nucleophilic attack of hydrazine on carbon disulfide to form a symmetric thiocarbonyl intermediate, which is then cyclized using a one-carbon donor (formic acid).

Reaction Scheme

-

Formation of Thiocarbohydrazide (TCH): Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This step evolves hydrogen sulfide (

) as a byproduct.[1] -

Cyclization to Triazole: The thiocarbohydrazide undergoes condensation with formic acid. The acid provides the C-5 carbon of the triazole ring, leading to ring closure and the elimination of water.

Figure 1: Chemical reaction pathway illustrating the conversion of hydrazine and CS2 to the target triazole via the TCH intermediate.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of Thiocarbohydrazide (TCH)

Objective: Isolate high-purity TCH to prevent polymeric impurities in the final step.

Reagents:

-

Hydrazine Hydrate (85% or 99%): 2.0 - 2.2 equivalents.

-

Carbon Disulfide (

): 1.0 equivalent. -

Solvent: Water (traditional) or Methanol (higher yield).[2][3]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Critical Safety: Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap evolved

gas.

-

-

Charging: Add Hydrazine Hydrate (e.g., 100 mmol) and solvent (Water, 50 mL) to the flask. Cool the solution to 10–15°C using an ice bath.

-

Addition: Add Carbon Disulfide (50 mmol) dropwise over 30–60 minutes.

-

Reaction: Once addition is complete, heat the mixture to reflux (

) for 2–4 hours.-

Completion Indicator: Evolution of

ceases, and the solution may turn from yellow to colorless or deposit crystals.

-

-

Workup: Cool the mixture to

. The Thiocarbohydrazide will precipitate as white/off-white crystals. -

Filtration: Filter the solid, wash with cold water (or cold methanol), and dry.

-

Yield Target: 70–90%.

-

Melting Point Check: TCH decomposes at approx. 168–172°C.

-

Stage 2: Cyclization to this compound

Objective: Ring closure using formic acid.

Reagents:

-

Thiocarbohydrazide (TCH): 1.0 equivalent.

-

Formic Acid (85% or 98%): Excess (acts as solvent and reagent).

Protocol:

-

Setup: Round-bottom flask with reflux condenser.

-

Reaction: Suspend TCH (e.g., 10 g) in Formic Acid (30–50 mL).

-

Reflux: Heat the mixture to reflux for 3–5 hours.

-

Workup:

-

Evaporate excess formic acid under reduced pressure (rotary evaporator) to roughly 1/3 volume.

-

Cool the residue to

. -

Add cold water (50 mL) to precipitate the crude product.

-

-

Purification: Recrystallize from hot water or an Ethanol/Water (3:1) mixture.

-

Drying: Dry in a vacuum oven at

.

Part 3: Process Control & Characterization

Physicochemical Properties

| Property | Specification | Validation Method |

| Appearance | White to off-white powder | Visual Inspection |

| Melting Point | 300–302°C (Decomposes) | Capillary Method (Ref 1,[6] 3) |

| Solubility | Soluble in hot water, alkalis; Insoluble in ether | Solubility Test |

| Purity Target | >98% | HPLC / Elemental Analysis |

Operational Workflow

Figure 2: Operational workflow for the two-step synthesis process.

Part 4: Safety & Hazards (E-E-A-T)

This synthesis involves Category 1 hazardous materials. Strict adherence to safety protocols is non-negotiable.

-

Hydrazine Hydrate:

-

Hazard: Potent carcinogen, corrosive, and skin sensitizer.

-

Control: Handle only in a fume hood with butyl rubber gloves. Destroy waste hydrazine with dilute hypochlorite solution before disposal.

-

-

Carbon Disulfide (

):-

Hazard: Extremely flammable (Flash point -30°C) and neurotoxic.

-

Control: Use spark-proof equipment. Avoid all ignition sources.

-

-

Hydrogen Sulfide (

):-

Hazard: Deadly gas evolved during Step 1. Olfactory fatigue occurs rapidly (you stop smelling it even when present).

-

Control: Mandatory caustic scrubber (NaOH traps H2S as NaHS). Never vent directly to the atmosphere.

-

References

-

Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazole-5-thiol Product Sheet. Retrieved from [7]

-

Lugasi, S. O. (2017).[2][4] New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. Asian Journal of Chemical Sciences. Retrieved from

-

Chem-Impex International. (n.d.). 3-Amino-1,2,4-triazole-5-thiol Physical Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723869, 3-Amino-1,2,4-triazole-5-thiol. Retrieved from

-

Combs, G. W., et al. (1990).[1] Process for the production of thiocarbohydrazide. U.S. Patent 4,940,815.[1] Retrieved from

Sources

- 1. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.jooust.ac.ke [ir.jooust.ac.ke]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-5-mercapto-1,2,4-triazole CAS#: 16691-43-3 [m.chemicalbook.com]

- 7. 3-Amino-1,2,4-triazole-5-thiol 95 16691-43-3 [sigmaaldrich.com]

Thermodynamic Properties of 4-Amino-3-Mercapto-1,2,4-Triazole: A Technical Guide

This guide serves as a comprehensive technical resource for 4-amino-3-mercapto-1,2,4-triazole (AMT) , a versatile heterocyclic scaffold critical in corrosion inhibition, coordination chemistry, and drug discovery.

Executive Technical Summary

4-amino-3-mercapto-1,2,4-triazole (also known as 4-amino-1,2,4-triazole-3-thiol or 4-amino-4H-1,2,4-triazole-3-thione) is a nitrogen-rich heterocyclic compound. Its thermodynamic profile is defined by a distinct thiol-thione tautomeric equilibrium , which dictates its reactivity in nucleophilic substitutions and metal coordination.

-

CAS Number: 4343-75-3

-

Molecular Formula:

-

Molecular Weight: 116.14 g/mol

-

Primary Application: High-efficiency corrosion inhibitor (adsorption thermodynamics), precursor for Schiff base ligands (Schiff base thermodynamics), and organometallic frameworks.

Chemical Identity & Structural Thermodynamics

Tautomeric Equilibrium (Thiol vs. Thione)

The thermodynamic stability of AMT is governed by the equilibrium between the thiol (SH) and thione (NH/C=S) forms. While often referred to as a "mercapto" compound, experimental and theoretical evidence confirms the thione form is thermodynamically preferred in the solid state and polar solvents.

-

DFT Calculation Results: Density Functional Theory (B3LYP/6-31G(d)) indicates the thione tautomer is approximately 14.42 kcal/mol (60.3 kJ/mol) more stable than the thiol form in the gas phase.[1]

-

Spectroscopic Validation:

-

IR: Presence of

bands around 1138–1282 cm⁻¹ and absence of S-H stretching in solid-state spectra. -

NMR:

NMR signals at 160–182 ppm correspond to the

-

Figure 1: Tautomeric Equilibrium of AMT

Caption: Thermodynamic preference for the thione tautomer over the thiol form based on DFT B3LYP/6-31G(d) calculations.

Thermodynamic Parameters

Physical Phase Transitions

The high nitrogen content and potential for intermolecular hydrogen bonding (NH···S and NH[1][2]···N) result in high melting points for AMT and its derivatives.

| Property | Value / Range | Notes |

| Physical State | White to off-white crystalline powder | Hygroscopic nature requires dry storage. |

| Melting Point (Pure) | 203 – 204 °C (Typical for 3-methyl analog) | Unsubstituted parent decomposes near mp range. |

| Melting Point (Derivatives) | 244 – 245 °C (Schiff bases) | Increased conjugation elevates thermal stability. |

| Density (Calculated) | ~1.313 g/cm³ | Based on crystallographic data of homologs. |

Solution Thermodynamics (Acidity & pKa)

AMT acts as a weak acid due to the potential deprotonation of the cyclic nitrogen or the thiol group.

- (Protonated Amine): ~2.91 (Acidic environment stability).

-

(Thiol/Thione Deprotonation): ~4.98 – 9.60 (Dependent on solvent/substituent).

-

Significance: At physiological pH (7.4), the compound exists largely in its neutral or mono-anionic form, enhancing its metal-chelating capability.

-

Interfacial Thermodynamics (Adsorption & Corrosion)

One of the most rigorously quantified thermodynamic properties of AMT is its adsorption onto metal surfaces (e.g., carbon steel, copper) in acidic media. This process is spontaneous and exothermic.

Adsorption Isotherms

The adsorption of AMT typically follows the Langmuir Adsorption Isotherm , described by the equation:

- = Concentration of inhibitor

- = Surface coverage

- = Equilibrium constant of adsorption

Thermodynamic Quantities of Adsorption

Experimental data from potentiodynamic polarization studies in 1.0 M

| Parameter | Value (Approx.) | Thermodynamic Interpretation |

| Gibbs Free Energy ( | -30 to -40 kJ/mol | Indicates Chemisorption . Values more negative than -20 kJ/mol suggest strong coordinate bond formation between the S/N atoms and metal d-orbitals. |

| Enthalpy ( | Negative (Exothermic) | Adsorption efficiency decreases slightly with increasing temperature, consistent with exothermic physisorption/chemisorption mix. |

| Inhibition Efficiency | > 90% at | High efficiency driven by the electron-donating capability of the -NH2 and =S groups. |

Thermal Stability & Decomposition

Thermogravimetric Analysis (TGA) reveals that AMT scaffolds possess significant thermal stability, making them suitable for high-temperature synthesis (e.g., melt fusion).

-

Decomposition Onset: > 200 °C .

-

Mechanism: Thermal decomposition often involves the rupture of the N-N bond and loss of

or -

Application Note: The high thermal stability allows for "one-pot" fusion synthesis of triazolothiadiazoles at 140–180 °C without degrading the triazole ring.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-3-Mercapto-1,2,4-Triazole

Rationale: This method utilizes the cyclization of thiocarbohydrazide, ensuring high yield and purity of the thione tautomer.

-

Reagents: Thiocarbohydrazide (1 eq), Formic Acid (excess) or Triethyl Orthoformate.[3]

-

Reflux: Heat the mixture at reflux temperature (approx. 100–110 °C) for 4–6 hours.

-

Crystallization: Cool the solution. The triazole will precipitate as a white solid.

-

Purification: Recrystallize from ethanol/water to remove unreacted hydrazine traces.

-

Validation: Check Melting Point (target ~200+ °C dec) and IR (look for C=S at ~1250 cm⁻¹).

Protocol B: Determination of Adsorption Thermodynamics ( )

Rationale: To quantify the corrosion inhibition efficiency and binding strength.

-

Preparation: Polish carbon steel coupons to mirror finish.

-

Solution: Prepare 1.0 M HCl or

with AMT concentrations ranging from -

Immersion: Suspend coupons in solution for 24 hours at controlled temperatures (e.g., 298 K, 308 K, 318 K).

-

Measurement: Measure weight loss or use Potentiodynamic Polarization (Tafel extrapolation).

-

Calculation:

-

Calculate Surface Coverage (

). -

Plot

vs -

Calculate

.

-

Figure 2: Synthesis & Application Workflow

Caption: Synthetic pathway from thiocarbohydrazide to AMT and its subsequent divergence into industrial and pharmaceutical applications.

References

-

GuideChem. (2025). 4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL Properties and CAS 4343-75-3. Retrieved from

-

PubChem. (2025). This compound | C2H4N4S. National Library of Medicine. Retrieved from

-

Olson, M. E., et al. (2013). Small-Molecule APOBEC3G DNA Cytosine Deaminase Inhibitors Based on a this compound Scaffold. ChemMedChem, 8(1), 112–117.[4] Retrieved from

-

Shivananju, N. S., et al. (2006).[1] Synthesis and crystal structure analysis of 2-(4-methyl-2'-biphenyl)-4-amino-1,2,4-triazole-3-thiol. Physics @ Manasagangotri. Retrieved from

-

Fouda, A. S., et al. (2025).[5] A comprehensive experimental and theoretical perspective of novel triazole-based pyridine and quinoline derivatives for corrosion protection. BMC Chemistry. Retrieved from

-

Odyntsova, V. M. (2016). Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. Retrieved from

-

Roman, G. (2019). Schiff bases and triazolothiadiazines derived from a thiophene-substituted 4-amino-3-mercapto-1,2,4-triazole. ResearchGate. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule APOBEC3G DNA cytosine deaminase inhibitors based on a this compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of First-Generation Small Molecule Inhibitors Targeting the Catalytic Pockets of AID, APOBEC3A, and APOBEC3B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive experimental and theoretical perspective of novel triazole-based pyridine and quinoline derivatives for corrosion protection of carbon steel in sulfuric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-amino-1,2,4-triazole-3-thiol in Organic Solvents versus Water

Introduction

4-amino-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including a triazole ring, an amino group, and a thiol group, make it a versatile scaffold for synthesizing a wide range of biologically active molecules. Understanding the solubility of this compound in various solvents is a critical first step in its application, from designing synthetic routes to formulating it for biological screening and therapeutic use. This guide provides a comprehensive overview of the factors governing the solubility of this compound, a summary of its solubility profile, and a detailed protocol for its experimental determination.

Theoretical Framework: The Chemical Basis of Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the cornerstone of predicting solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

Molecular Structure and Tautomerism

This compound possesses a highly polar structure due to the presence of multiple nitrogen and sulfur heteroatoms, as well as amino (-NH2) and thiol (-SH) functional groups. These groups can act as both hydrogen bond donors and acceptors, predisposing the molecule to solubility in protic, polar solvents.

A crucial aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol form and the thione form. Quantum chemical calculations and experimental evidence suggest that in the gas phase and in solution, the thione tautomer is generally the more stable form. This equilibrium significantly influences the molecule's polarity and hydrogen bonding capabilities, and thus its solubility.

The Role of Solvents

-

Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Given the multiple hydrogen bonding sites on this compound, it is expected to have favorable interactions with protic solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. The polar nature of the triazole-thione structure suggests that it will be soluble in these solvents. For instance, the related compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been noted to have excellent solubility in DMSO.[1]

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. A significant mismatch in polarity between these solvents and the highly polar this compound would predict poor solubility.

Solubility Profile of this compound and Related Compounds

Quantitative solubility data for this compound is not widely published. However, by examining data from closely related structures, we can infer a likely solubility profile.

| Compound | Solvent | Solubility | Reference |

| 3-Amino-1,2,4-triazole-5-thiol | Water | 25 mg/mL | |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DMSO | Excellent (qualitative) | |

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Water | Insoluble | |

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Chloroform | Soluble | |

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Ethanol | Soluble | |

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Acetone | Soluble |

Based on this data, it is reasonable to predict that this compound will exhibit moderate to good solubility in polar protic and aprotic solvents, and poor solubility in water and non-polar organic solvents.

Figure 1: A diagram illustrating the predicted intermolecular interactions and resulting solubility of this compound with different solvent types.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It is a robust and reliable method that ensures the solution has reached saturation.

Rationale

This protocol is designed to be a self-validating system. By adding an excess of the solid compound, we ensure that the solvent becomes saturated. The extended equilibration time (24-48 hours) allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved solute. Centrifugation and filtration are critical steps to separate the saturated solution from any undissolved solid, preventing artificially high concentration measurements. Finally, a validated analytical method like HPLC is used for accurate quantification.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. A general guideline is to add an amount that is visibly in excess after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the standard solutions using HPLC to generate a calibration curve (peak area vs. concentration).

-

Analyze the filtered sample solutions under the same HPLC conditions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Figure 2: A workflow diagram for the experimental determination of solubility using the shake-flask method.

Conclusion

References

-

Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]

-

ChemBK. (2024). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity and Toxicity Profile of Triazole Thiol Derivatives

Preamble: The Triazole Thiol Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring system represents a cornerstone in heterocyclic chemistry, prized for its unique structural and electronic properties that make it a privileged scaffold in medicinal chemistry.[1][2][3] When functionalized with a thiol (-SH) or thione (=S) group, these derivatives exhibit a tautomeric equilibrium that significantly enhances their ability to interact with biological targets through hydrogen bonding and coordination with metal ions.[4] This guide provides an in-depth exploration of the multifaceted biological activities and the corresponding toxicity profiles of 1,2,4-triazole-3-thiol derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present self-validating protocols, and ground all claims in authoritative references.

Synthetic Avenues to Triazole Thiol Derivatives

The biological evaluation of any chemical entity begins with its synthesis. The versatility of the 1,2,4-triazole-3-thiol core stems from several reliable synthetic pathways, which allow for extensive structural diversification. A predominant and robust method involves the base-catalyzed intramolecular cyclization of acylthiosemicarbazides.[1][5]

Causality in Synthesis: The choice of an alkaline medium (e.g., NaOH, KOH) is critical as it facilitates the deprotonation of the amide and thioamide protons, promoting the nucleophilic attack required for ring closure. Subsequent acidification neutralizes the resulting salt to yield the desired triazole-thiol.[6] This two-step process from hydrazides is a workhorse in medicinal chemistry due to its high yields and the commercial availability of a vast array of starting materials (hydrazides and isothiocyanates), enabling the creation of large, diverse compound libraries for screening.[7][8][9]

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.

The Broad Spectrum of Biological Activity

The unique arrangement of nitrogen and sulfur atoms in the triazole thiol scaffold allows these molecules to engage with a wide array of biological targets, leading to diverse pharmacological effects.[2][10][11]

Antimicrobial and Antifungal Efficacy

Historically, the most prominent application of triazoles is in antifungal therapy, with drugs like Fluconazole and Itraconazole being household names in clinical practice.[1] Triazole thiol derivatives build upon this legacy, demonstrating potent activity against both bacterial and fungal pathogens.[12][13]

-

Mechanism of Action: While varied, a key antifungal mechanism for many triazoles involves the inhibition of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51).[14] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site, disrupting its function.

-

Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent at the C5 and N4 positions of the triazole ring dramatically influences antimicrobial potency. For example, the introduction of halogenated phenyl rings or other heterocyclic moieties like thiophene can enhance activity against specific strains like Staphylococcus aureus and Candida albicans.[10][12]

| Compound Class | Target Microorganism | MIC Range (µg/mL) | Reference |

| Thiophene-substituted 1,2,4-triazole-3-thiols | S. aureus, E. coli | 12.5 - 100 | [12] |

| Pyridyl-bearing 1,2,4-triazole-3-thiols | B. cereus, P. aeruginosa | 62.5 - 500 | [5] |

| Ciprofloxacin-conjugated 1,2,4-triazole Schiff bases | B. subtilis, K. pneumoniae | < 0.125 - 128 | [13] |

| General 1,2,4-triazole-3-thiol derivatives | Various bacteria/fungi | 3.12 - 25 |

Table 1: Representative antimicrobial activities of various triazole thiol derivatives.

Anticancer and Cytotoxic Potential

The search for novel anticancer agents is a driving force in medicinal chemistry, and triazole thiol derivatives have emerged as promising candidates.[15][16][17] Their activity spans multiple cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), lung (A549), and prostate (PC3).[18][19]

-

Mechanism of Action: The anticancer effects are often multifaceted. A significant mechanism involves the induction of apoptosis (programmed cell death). This is frequently achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18][19] Some derivatives have also been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[18] The ability of the thiol group and triazole nitrogens to chelate metal ions may also play a role in inhibiting metalloenzymes crucial for tumor growth.

-

SAR Insights: The cytotoxic potency is highly dependent on the lipophilicity and electronic nature of the substituents. For instance, modifying the thiol group with benzylthio moieties, especially those bearing electron-withdrawing groups like fluorine, has been shown to significantly enhance antiproliferative activity.[20]

Caption: Simplified pathway of apoptosis induction by a triazole thiol derivative.

| Compound Class | Cancer Cell Line | IC₅₀ Range (µM) | Reference |

| Pyridine-linked 1,2,4-triazoles | B16F10 (melanoma) | 41.12 - 61.11 | [15] |

| General triazole derivatives | HeLa, MCF-7, A549 | 1 - 10 | [18] |

| Triazol-linked oxindol-thiosemicarbazones | A375, PC3, LNCaP | 15.32 - 29.23 | [19] |

| Triazolo-thiadiazole-pyridine derivatives | MCF-7 | IC₅₀ = 110.4 µg/mL | [21] |

Table 2: Selected anticancer activities of triazole thiol derivatives.

Antioxidant Properties

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[22] The thiol (-SH) group in these triazole derivatives is a key pharmacophore for antioxidant activity, acting as a potent hydrogen donor or free radical scavenger.[22][23]

-

Mechanism of Action: The primary mechanism is radical scavenging. The hydrogen atom of the thiol group can be readily donated to neutralize highly reactive free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) or the ABTS•+ radical cation.[24] The presence of electron-donating groups on the aromatic rings attached to the triazole core can further stabilize the resulting thiyl radical, enhancing the compound's antioxidant capacity.[24][25]

| Compound Class | Assay Method | IC₅₀ / Activity | Reference |

| Phenol-substituted 1,2,4-triazoles | DPPH, ABTS | IC₅₀ = 4.59 - 7.12 µg/mL | [25] |

| 1,2,4-Triazole-thiosemicarbazides | DPPH | Good antioxidant properties | [26][27] |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH, ABTS | IC₅₀ = 15.32 - 21.23 µM | [24] |

| BHT-hybridized 1,2,4-triazoles | DPPH | Higher activity than standard BHT | [22] |

Table 3: Notable antioxidant activities of triazole thiol derivatives.

Understanding the Toxicity Profile

A promising biological activity profile is meaningless without an acceptable safety margin. Therefore, a thorough evaluation of toxicity is a critical and non-negotiable step in drug development.[28][29]

In Vitro Cytotoxicity Assessment

The first tier of toxicity testing involves assessing the effect of a compound on cell viability using in vitro assays. These experiments are crucial for establishing a therapeutic window, comparing the concentration required for a therapeutic effect (e.g., killing cancer cells) with the concentration that harms normal, healthy cells.[18][19] The MTT assay is a widely accepted standard for this purpose.[18]

In Vivo Acute and Chronic Toxicity

Following promising in vitro results, toxicity is evaluated in living organisms.

-

Acute Toxicity: This is typically assessed by determining the median lethal dose (LD₅₀), the dose required to be lethal to 50% of a test population.[30] Many triazole derivatives have been found to be safe at high doses, with some exhibiting LD₅₀ values greater than 1 g/kg or 5000 mg/kg, indicating low acute toxicity.[30][31] Acute toxicity studies following OECD guidelines (e.g., OECD 423) are standard practice.[29]

-

Chronic Toxicity: Longer-term studies (e.g., 90-day dietary studies in rats) are performed to identify potential organ damage or other adverse effects from repeated exposure.[31] These studies monitor a range of parameters, including body weight, hematology, clinical chemistry, and histopathology of major organs.[28][31]

Computational Toxicology (QSAR)

To streamline the development process and reduce reliance on animal testing, computational methods are increasingly employed. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models use the chemical structure of a compound to predict its biological activity or toxicity.[32][33][34] These models are built by correlating structural descriptors of known compounds with their experimental toxicity data, allowing for the in silico prediction of LD₅₀ values for novel, untested derivatives.[32][33]

Caption: Logic flow for assessing the therapeutic potential of new derivatives.

Core Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols are presented as self-validating systems, with explanations for key steps.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Principle of Causality: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., HeLa) and a normal control cell line (e.g., HDF) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This ensures cells are in a logarithmic growth phase before treatment.

-

Compound Treatment: Prepare serial dilutions of the triazole thiol derivatives in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations (e.g., 1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).[19] Incubate for 48 hours. A 48-hour incubation is a standard duration to observe significant effects on cell proliferation.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows sufficient time for the enzymatic conversion to formazan in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Complete solubilization is critical for accurate absorbance readings.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[18]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for quantifying the antimicrobial activity of a compound.

-

Principle of Causality: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.[12]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Visual inspection is the primary method, but a viability indicator like resazurin can be used for clearer results.

Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to screen for antioxidant activity.

-

Principle of Causality: The stable free radical DPPH• has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[24] The decrease in absorbance is proportional to the radical scavenging activity.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or BHT) in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test compound solution with a volume of the DPPH solution (e.g., 100 µL of compound + 100 µL of DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The dark condition prevents photodegradation of DPPH, and 30 minutes is typically sufficient for the reaction to reach a plateau.

-

Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[22][24]

Conclusion and Future Perspectives

Derivatives of 1,2,4-triazole-3-thiol are a remarkably versatile and pharmacologically significant class of compounds. Their established synthetic accessibility allows for broad structural exploration, leading to the discovery of potent agents with antimicrobial, anticancer, and antioxidant activities.[1][15][22] The key to their success lies in the unique electronic and hydrogen-bonding capabilities of the triazole thiol scaffold. However, the journey from a promising hit to a clinical candidate is long and requires a rigorous, parallel evaluation of both efficacy and safety. Future research should focus on multi-target drug design, where a single triazole thiol derivative is optimized to modulate several pathways involved in a complex disease like cancer. Furthermore, the systematic application of computational toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models early in the discovery pipeline will be essential to de-risk candidates and improve the efficiency of bringing safer, more effective therapies to the clinic.

References

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.

- Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.

- The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene.

- Synthesis methods of 1,2,4-triazole-3-thiones: review.

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.

- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.

- Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC.

- Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ThaiScience.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

- 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC.

- Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. PMC.

- Antioxidant Properties of 1,2,4-Triazoles. ISRES.

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. PMC.

- Biological features of new 1,2,4-triazole derivatives (a literature review).

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.

- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

- QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Current issues in pharmacy and medicine.

- Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups.

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis.

- Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research.

- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.

- Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega.

- Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems.

- Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR.

- Synthesis and Biological Applications of Triazole Derivatives – A Review. Academia.edu.

- QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.

- 1 Advice on toxicological evaluation of 1,2,4-triazole isclaimer.

- Full article: Application of triazoles in the structural modification of natural products.

- in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase. Asian Publication Corporation.

- Anticancer Properties of 1,2,4-Triazoles. ISRES.

- Biological Potentials of Biological Active Triazole Derivatives:. Longdom Publishing.

- Review on Thiazolo-Triazole as a Promising Anticancer agent. Asian Journal of Research in Chemistry.

- Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jocpr.com [jocpr.com]

- 3. (PDF) Synthesis and Biological Applications of Triazole Derivatives – A Review [academia.edu]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]

- 8. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. longdom.org [longdom.org]

- 12. The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. thaiscience.info [thaiscience.info]

- 14. reachinbelgium.be [reachinbelgium.be]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. isres.org [isres.org]

- 17. ajrconline.org [ajrconline.org]

- 18. ijmtlm.org [ijmtlm.org]

- 19. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. amhsr.org [amhsr.org]

- 22. isres.org [isres.org]

- 23. asianpubs.org [asianpubs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. japsonline.com [japsonline.com]

- 26. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

- 28. medicine.dp.ua [medicine.dp.ua]

- 29. jocpr.com [jocpr.com]

- 30. tandfonline.com [tandfonline.com]

- 31. fao.org [fao.org]

- 32. QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 33. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 34. Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on 1,2,4-triazole derivatives in medicinal chemistry

Executive Summary: The Pharmacophore of Choice

In the landscape of heterocyclic medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold."[1] Unlike its 1,2,3-isomer (often a product of "click" chemistry), the 1,2,4-triazole offers unique electronic properties that make it a superior bioisostere for amides and esters. Its high dipole moment (~5.0 D), capacity for hydrogen bonding, and resistance to metabolic degradation have cemented its role in modern drug discovery.

This guide moves beyond surface-level descriptions to explore the causality of its design—why it replaces imidazoles in antifungals, how it functions in aromatase inhibitors, and the specific synthetic protocols required to generate these derivatives with high fidelity.

Pharmacophore Analysis & Structural Logic[2]

Why 1,2,4-Triazole?

The transition from imidazole-based drugs (e.g., Ketoconazole) to triazole-based drugs (e.g., Fluconazole) was driven by a specific toxicological necessity: Selectivity.

-

The Problem: Imidazoles coordinate avidly with the heme iron of fungal CYP51 but also bind non-specifically to human hepatic CYPs, leading to hepatotoxicity and hormonal disturbances.

-

The Triazole Solution: The additional nitrogen in the 1,2,4-triazole ring alters the electron density of the coordinating N4 atom. This reduces affinity for mammalian heme systems while maintaining potent binding to the fungal CYP51 pocket.

-

Bioisosterism: The 1,2,4-triazole ring is a non-classical bioisostere for the amide bond (–CONH–). It mimics the planar geometry and H-bond acceptor/donor capabilities of the peptide bond but possesses significantly higher proteolytic stability.

Key Physicochemical Attributes

| Property | Value/Characteristic | Impact on Drug Design |

| Dipole Moment | ~5.0 D | Enhances solubility and receptor binding via dipole-dipole interactions. |

| pKa | ~2.3 (1H-1,2,4-triazole) | Weak base; remains largely un-ionized at physiological pH, aiding membrane permeability. |

| H-Bonding | Donor (N-H) & Acceptor (N:) | Versatile interaction with receptor pockets (e.g., Ser/Thr residues). |

| Metabolic Stability | High | Resistant to oxidative cleavage; prolongs half-life ( |

Therapeutic Applications & Mechanism of Action[1][3][4]

Antifungal Agents (The "Azoles")

Target: Lanosterol 14

Diagram 1: CYP51 Inhibition Mechanism

Caption: Mechanism of action for triazole antifungals inhibition of CYP51, leading to membrane failure.

Anticancer Agents (Aromatase Inhibitors)

Target: Aromatase (CYP19A1). Drug Example: Letrozole, Anastrozole. Mechanism: Similar to the antifungal mechanism, the triazole coordinates with the heme iron of the aromatase enzyme. This blocks the conversion of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol), starving estrogen-dependent breast cancer tumors.

FDA-Approved 1,2,4-Triazole Drugs (Selected)

| Drug Name | Class | Target | Indication | Structure Note |

| Fluconazole | Antifungal | CYP51 | Candidiasis, Cryptococcal meningitis | Bis-triazole; high water solubility. |

| Letrozole | Anticancer | Aromatase | ER+ Breast Cancer | Benzonitrile-triazole hybrid. |

| Alprazolam | Anxiolytic | GABA-A | Anxiety, Panic Disorders | Fused triazolo-benzodiazepine. |

| Sitagliptin | Antidiabetic | DPP-4 | Type 2 Diabetes | Triazolopyrazine fused ring. |

| Ribavirin | Antiviral | IMP Dehydrogenase | Hepatitis C, RSV | Triazole nucleoside analog. |

Synthetic Methodologies

The synthesis of 1,2,4-triazoles requires precise control to avoid isomer mixtures (e.g., 1,2,4 vs 1,3,4).

The Pellizzari Reaction (Classical)

This is the condensation of an amide with a hydrazide.[5][6] It is robust for generating 3,5-disubstituted-1,2,4-triazoles.

-

Reaction: Amide + Acid Hydrazide

1,2,4-Triazole.[5] -

Conditions: High temperature (fusion) or reflux in high-boiling solvents.

The Einhorn-Brunner Reaction

Used for synthesizing 1,5-disubstituted or 1,3,5-trisubstituted derivatives.[5]

-

Reaction: Diacylamine (Imide) + Hydrazine

1,2,4-Triazole.

Diagram 2: Synthetic Workflows

Caption: Comparison of the classical Pellizzari reaction and thiosemicarbazide cyclization routes.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-1,2,4-triazole

This protocol is selected for its educational value and high reproducibility (Self-Validating). It utilizes the Pellizzari logic but optimized for laboratory scale.

Reagents & Equipment

-

Benzamide: 10 mmol (1.21 g)[5]

-

Benzhydrazide: 10 mmol (1.36 g)[5]

-

Solvent: Ethylene glycol (high boiling point solvent) or solvent-free (fusion).

-

Catalyst: None required for fusion; PCl5 can be used for lower temps.

-

Equipment: Round-bottom flask, oil bath, reflux condenser, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

-

Reactant Mixing: In a 50 mL round-bottom flask, combine equimolar amounts of benzamide (1.21 g) and benzhydrazide (1.36 g).

-

Fusion (Solvent-Free Method): Heat the flask in an oil bath to 160°C . The solids will melt and fuse. Maintain this temperature for 2–3 hours.

-

Expert Insight: The high temperature is necessary to drive off water and effect the cyclodehydration. Evolution of steam bubbles indicates the reaction is progressing.

-

-

Monitoring: Check progress via TLC (Eluent: Ethyl acetate/Hexane 1:1). The starting hydrazide spot will disappear.

-

Work-up:

-

Cool the reaction mixture to room temperature. It will solidify.

-

Triturate the solid with cold ethanol (10 mL) to remove unreacted starting materials.

-

Filter the solid precipitate.[5]

-

-

Purification: Recrystallize from hot ethanol/water (4:1 ratio).

-

Validation:

-

Yield: Expected >70%.

-

Melting Point: The pure product should melt sharply at 190–192°C .

-

Structure Confirmation: IR spectrum should show disappearance of the hydrazide C=O stretch and appearance of C=N stretch (~1610 cm⁻¹) and NH stretch (~3200 cm⁻¹).

-

Future Perspectives

The future of 1,2,4-triazoles lies in Hybrid Molecules and PROTACs (Proteolysis Targeting Chimeras).

-

Hybrids: Conjugating triazoles with quinolines or coumarins to create dual-action antibacterial agents that resist efflux pump mechanisms.

-

Click-Like Chemistry: While CuAAC yields 1,2,3-triazoles, new metal-catalyzed transamidation methods allow for "click-like" modular assembly of 1,2,4-triazoles from amidines and nitriles, expanding the accessible chemical space for library generation.

References

-

Mechanism of Azole Antifungals

-

Synthetic Methodologies (Pellizzari & Modern)

- Title: A Review on Methods of Synthesis of 1,2,4-Triazole Deriv

- Source: SciSpace / Scientific Review.

-

URL:[Link]

- Medicinal Chemistry & SAR: Title: A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry. Source: BenchChem Technical Guides.

-

Anticancer Applications

-

FDA Approved Drugs

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scite.ai [scite.ai]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Triazoles [chemdiv.com]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 13. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 4-amino-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper

Application Note: 4-Amino-1,2,4-triazole-3-thiol (4-ATT) as an Advanced Copper Corrosion Inhibitor

Mechanistic Rationale and Molecular Dynamics

Copper and its alloys are highly susceptible to localized corrosion in aggressive media, particularly in the presence of chloride ions (e.g., seawater, 3.5% NaCl) and acidic environments[1][2]. From an application science perspective, mitigating this degradation requires inhibitors that can form dense, thermodynamically stable monolayers. This compound (4-ATT), along with its methylated derivative (AMTT), has emerged as a superior corrosion inhibitor due to its highly specialized molecular architecture[1][3].

Causality of Molecular Design:

The exceptional efficacy of 4-ATT stems from the presence of multiple electron-rich heteroatoms—specifically, three nitrogen atoms within the triazole ring, an exocyclic amino group (-NH

Furthermore, 4-ATT exhibits thiol-thione tautomerism. In solution, this dynamic equilibrium allows the molecule to adopt the most thermodynamically stable conformation for surface binding, effectively blocking both the anodic dissolution of copper and the cathodic reduction of oxygen[1][2].

Logical relationship of 4-ATT chemisorption and mixed-type corrosion inhibition on copper.

Self-Validating Experimental Workflows

To ensure high-fidelity data, the evaluation of 4-ATT must employ an orthogonal, self-validating analytical approach. Electrochemical Impedance Spectroscopy (EIS) provides non-destructive kinetic data, which must be cross-validated by Potentiodynamic Polarization (PDP) and definitive surface analysis (e.g., ToF-SIMS or SEM)[1][2].

Self-validating experimental workflow for evaluating 4-ATT corrosion inhibition efficiency.

Protocol 1: Preparation of Copper Working Electrodes

Objective: Establish a pristine, reproducible copper surface to ensure adsorption metrics reflect true inhibitor-metal kinetics, not surface artifacts.

-

Mechanical Polishing : Abrade pure copper specimens (99.9%) sequentially using SiC abrasive papers from 400 up to 2000 grit.

-

Causality: Progressive abrasion removes native oxides and standardizes surface roughness, ensuring uniform current distribution during electrochemical testing.

-

-

Degreasing and Cleaning : Sonicate the polished specimens in analytical-grade acetone for 5 minutes, followed by double-distilled water.

-

Causality: Acetone solubilizes organic contaminants. Sonication provides the mechanical cavitation necessary to dislodge micro-particulates embedded in the polishing striations.

-

-

Drying : Dry under a stream of cold nitrogen gas immediately before immersion.

-

Causality: Prevents flash oxidation of the highly reactive, newly exposed copper surface.

-

Protocol 2: Electrochemical Validation (EIS and PDP)

Objective: Quantify the inhibition efficiency (

-

Baseline Establishment (Internal Control) : Immerse the copper electrode in the blank corrosive medium (e.g., 3.5% NaCl or 0.5 M HCl) for 30 minutes to establish a steady-state Open Circuit Potential (OCP).

-

Causality: A stable OCP (

mV over 10 minutes) confirms that the baseline corrosion kinetics have reached equilibrium, providing a reliable control for subsequent

-

-

EIS Acquisition : Apply a sinusoidal AC perturbation of 10 mV peak-to-peak at the OCP, sweeping frequencies from 100 kHz down to 10 mHz.

-

Causality: The 10 mV amplitude ensures the system remains pseudo-linear. High frequencies capture solution resistance (

), while low frequencies capture the charge transfer resistance (

-

-

PDP Execution : Following EIS, polarize the electrode from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

Protocol 3: Surface Verification via ToF-SIMS

Objective: Provide direct molecular evidence of the inhibitor film.

-

Sample Preparation : Expose copper to 0.5 mM 4-ATT in 3.5% NaCl for 24 hours, rinse gently with distilled water, and dry in a vacuum desiccator.

-

Analysis : Bombard the surface with primary ions (e.g.,

) and analyze the secondary ion fragments.-

Causality: While EIS and PDP provide macroscopic kinetic data, they cannot definitively prove the molecular orientation of the inhibitor. ToF-SIMS bridges this gap by identifying specific Cu-S and Cu-N fragments, confirming that the triazole ring and thiol group are the primary anchoring sites[1].

-

Quantitative Efficacy Profile

The following table synthesizes the empirical performance of 4-ATT and its methylated derivative (AMTT) across varying aggressive environments. The data demonstrates that even at sub-millimolar concentrations, these triazole derivatives maintain exceptional protective capabilities[1][2][3][4].

| Inhibitor | Corrosive Medium | Optimal Concentration | Inhibition Efficiency (%) | Adsorption Mechanism & Kinetics |

| 4-ATT | 0.6 M NaCl (Seawater) | 0.01 mol/L | > 90% | Chemisorption ( |

| AMTT | 3.5% NaCl | 0.5 mmol/L | > 94% | Chemisorption (Mixed-type, cathodic predominant) |

| 4-ATT | 0.5 M HCl | 1.0 mmol/L | > 92% | Chemisorption (Follows Langmuir Isotherm) |

| AMTT | 0.5 M HCl | 1.0 mmol/L | > 95% | Chemisorption (Follows Langmuir Isotherm) |

References

-

Title :1 Source : ResearchGate / Journal of Molecular Structure

-

Title :5 Source : AMPP (CORROSION Journal)

-

Title :3 Source : ACS Omega

-

Title :4 Source : PMC / NIH

Sources

- 1. researchgate.net [researchgate.net]

- 2. content.ampp.org [content.ampp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A comprehensive experimental and theoretical perspective of novel triazole-based pyridine and quinoline derivatives for corrosion protection of carbon steel in sulfuric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.ampp.org [content.ampp.org]

Application Note: Synthesis and Characterization of Transition Metal Complexes with 4-Amino-3-Mercapto-1,2,4-Triazole (AMT)

Executive Summary

The ligand 4-amino-3-mercapto-1,2,4-triazole (AMT)—often referred to as 4-amino-5-mercapto-1,2,4-triazole or 4-amino-4H-1,2,4-triazole-3-thiol—is a highly versatile, bifunctional scaffold in coordination chemistry[1]. Featuring both hard (nitrogen) and soft (sulfur) donor atoms, AMT and its Schiff base derivatives exhibit exceptional coordination plasticity, forming stable complexes with a wide array of transition metals including Cu(II), Ni(II), Pt(II), and Pd(II)[1].

These complexes are of immense interest to drug development professionals and materials scientists due to their potent biological activities (e.g., antidiabetic, antimicrobial, and anticancer properties)[1] and their utility as precursors for metal oxide nanoparticles[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of the AMT ligand and its subsequent complexation with transition metals, grounded in mechanistic causality.

Mechanistic Insights & Causality

The Thione-Thiol Tautomerism

The coordination behavior of AMT is heavily dictated by its thione-thiol tautomerism. In the solid state, AMT predominantly exists in the thione form (C=S). However, in solution—particularly under mildly basic conditions—it tautomerizes to the thiol form (C–SH).

-

Causality in Protocol Design: By adjusting the reaction pH to ~7.5–8.0 using a weak base like sodium acetate or potassium hydroxide, the thiol group is deprotonated to form a thiolate anion (S⁻). According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, this soft thiolate is a highly potent nucleophile that forms exceptionally strong covalent bonds with borderline or soft transition metal ions (e.g., Pt²⁺, Pd²⁺, Cu²⁺)[3].

Chelation Modes

AMT typically acts as a bidentate ligand, coordinating through the deprotonated thiolate sulfur and the exocyclic amino nitrogen (or an azomethine nitrogen if converted to a Schiff base)[1]. This forms a stable five- or six-membered chelate ring, driving the thermodynamic stability of the resulting metal complexes.

Workflow for the synthesis and validation of AMT transition metal complexes.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-Mercapto-1,2,4-Triazole (AMT)

This method utilizes the cyclization of potassium dithiocarbazinate with hydrazine hydrate, a highly efficient route for yielding the pure triazole core[4][5].

Reagents: Potassium dithiocarbazinate salt, Hydrazine hydrate (80%), 10% HCl, Distilled water.

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.01 mol of potassium dithiocarbazinate salt in 5 mL of distilled water in a 100 mL round-bottom flask[5].

-

Addition: Slowly add 6 mL of hydrazine hydrate to the solution. Caution: Hydrazine is toxic and reactive; perform this step in a fume hood.

-

Cyclization (Reflux): Attach a reflux condenser and heat the mixture to reflux for 6 hours[5].

-

Causality: The extended thermal energy overcomes the activation barrier for the intramolecular cyclization, driving the release of hydrogen sulfide (H₂S) gas and forming the triazole ring[4].

-

-

Precipitation: Cool the reaction mixture to room temperature and pour it over 100 mL of crushed ice.

-

Acidification: Dropwise, add 10% HCl until the pH reaches ~3-4[5].

-

Causality: The alkaline reaction mixture keeps the formed triazole in its soluble salt form. Acidification protonates the triazole, drastically reducing its aqueous solubility and forcing the neutral AMT ligand to precipitate.

-

-

Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from ethanol to yield pure AMT.

Protocol 2: Synthesis of Transition Metal Complexes (e.g., Cu²⁺, Pt²⁺)

This protocol describes the direct complexation of AMT (or its pre-synthesized Schiff base) with divalent transition metals[1][2].

Reagents: AMT ligand (or Schiff base derivative), Metal salt (e.g., CuCl₂·2H₂O or K₂PtCl₄), Absolute ethanol, Sodium acetate.

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve 2.0 mmol of the AMT ligand in 20-30 mL of hot absolute ethanol[2]. Ensure complete dissolution.

-

Metal Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the metal salt (e.g., K₂PtCl₄ for a Pt(II) complex) in 15 mL of ethanol (or an ethanol/water mixture if the salt is purely inorganic).

-

Note: The 2:1 Ligand-to-Metal molar ratio is standard for forming square-planar or octahedral geometries with bidentate AMT derivatives[1].

-

-

Mixing & pH Adjustment: Add the metal salt solution dropwise to the stirring ligand solution. Add a catalytic amount of sodium acetate to adjust the apparent pH to ~7.5.

-

Causality: As discussed, this deprotonates the thiol, activating the sulfur for nucleophilic attack on the metal center.

-

-

Complexation (Reflux): Reflux the mixture for 3 to 4 hours[2]. A distinct color change and the formation of a microcrystalline precipitate will occur as the complex forms.

-

Isolation: Cool the mixture to room temperature. Filter the solid complex under vacuum.

-

Purification: Wash the precipitate successively with hot ethanol, followed by diethyl ether.

-

Causality: Hot ethanol removes any unreacted ligand, while diethyl ether removes non-polar impurities and facilitates rapid drying. Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

-

Self-Validation & Analytical Characterization

To ensure scientific integrity, every synthesized complex must be treated as a self-validating system. The successful coordination of the metal to the AMT ligand must be confirmed through orthogonal analytical techniques[1].

Table 1: Quantitative Data and Diagnostic Signals for Complex Validation

| Analytical Technique | Target Diagnostic Signal | Causal Explanation |

| FT-IR Spectroscopy | Disappearance of | Confirms the deprotonation of the thiol group and subsequent coordination of the thiolate sulfur to the metal center. |

| FT-IR Spectroscopy | Negative shift of | Indicates a reduction in electron density in the C=N bond due to the coordination of the azomethine/triazole nitrogen to the metal. |

| ¹H NMR (Diamagnetic Metals like Pt²⁺, Pd²⁺) | Complete absence of the -SH proton signal typically found at | Unambiguously verifies that the sulfur atom has covalently bonded to the metal ion, displacing the proton. |

| Molar Conductance ( | Values < 25 | Proves the complex is a non-electrolyte. This confirms that anions (like Cl⁻) are either absent or coordinated within the inner coordination sphere, rather than acting as counter-ions. |

| UV-Vis Spectroscopy | Emergence of d-d transition bands (e.g., ~400–600 nm for Cu²⁺, ~380 nm for Pt²⁺). | Validates the specific geometry of the complex (e.g., square-planar for Pt(II) and Pd(II), or octahedral for Ni(II)) based on ligand field splitting[1]. |

References

- Design, spectral characterization, quantum chemical investigation, biological activity of nano-sized transition metal complexes of tridentate 3-mercapto-4H-1,2,4-triazol-4-yl-aminomethylphenol Schiff base ligand. PubMed.

- Synthesis and characterization of novel Cu (II) complexes with 3-substituted-4-amino-5-mercapto-1,2,4-triazole Schiff bases: A new route to CuO nanoparticles. ResearchGate.

- Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl. ResearchGate.

- Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles. RSC.

- Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Heterocyclic Letters.

Sources

- 1. Design, spectral characterization, quantum chemical investigation, biological activity of nano-sized transition metal complexes of tridentate 3-mercapto-4H-1,2,4-triazol-4-yl-aminomethylphenol Schiff base ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04208K [pubs.rsc.org]

- 5. heteroletters.org [heteroletters.org]

application of 4-amino-1,2,4-triazole-3-thiol in spectrophotometric analysis

Application Note: Spectrophotometric Analysis Using 4-Amino-1,2,4-Triazole-3-Thiol (ATT) Scaffolds

Part 1: Executive Summary & Chemical Basis

This compound (ATT) (also known as 4-amino-3-mercapto-1,2,4-triazole) is a versatile heterocyclic scaffold widely utilized in analytical chemistry for the determination of transition and noble metals. Unlike simple thiols, ATT possesses a "hard-soft" donor character due to the presence of both sulfur (soft donor) and nitrogen (hard/borderline donor) atoms.

While ATT itself absorbs primarily in the UV region, its Schiff base derivatives (formed by condensation with aldehydes) are powerful chromogenic reagents. These derivatives extend the conjugation system, shifting absorption into the visible spectrum (

Mechanism of Action: The N-S Bidentate Chelation

The analytical utility of ATT relies on its ability to exist in thione-thiol tautomeric forms. In solution, particularly at alkaline pH, the thiol form dominates, allowing deprotonation and coordination to metal ions.

-

Coordination Mode: The metal ion typically coordinates to the deprotonated thiol sulfur and the exocyclic amino nitrogen (or the azomethine nitrogen in Schiff bases), forming a stable 5-membered chelate ring.

Part 2: Primary Application – Determination of Palladium (Pd)[1][2]

Palladium quantification is critical in catalysis and pharmaceutical purification (to remove catalyst residues). Schiff base derivatives of ATT are superior to ATT alone for this purpose due to higher molar absorptivity (

Target Analyte: Palladium(II) Ions

Reagent: 4-(Benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol (ATT-B)

Detection Limit: Typically 0.1 – 0.5

Experimental Protocol

1. Reagent Preparation

-

Stock Solution (Pd): Dissolve 1.0 g of Palladium(II) chloride (

) in minimal concentrated HCl and dilute to 1 L with distilled water. Standardize gravimetrically. -

Chromogenic Reagent (ATT-B): Dissolve 0.1 g of the ATT Schiff base derivative in 100 mL of ethanol. Note: If the derivative is not commercially available, synthesize by refluxing ATT with benzaldehyde (1:1 molar ratio) in ethanol for 2 hours.

-

Buffer Solution: Prepare a Universal Buffer (Britton-Robinson) adjusted to pH 5.0 – 6.0 (Optimum for Pd-ATT complexation).

2. Analytical Workflow

-

Aliquot Transfer: Transfer known volumes (0.5 – 5.0 mL) of the sample solution containing Pd(II) into a series of 25 mL volumetric flasks.

-

pH Adjustment: Add 5.0 mL of pH 6.0 buffer solution to each flask.

-

Ligand Addition: Add 2.0 mL of the ethanolic ATT-B reagent solution.

-

Incubation: Allow the mixture to stand at room temperature (25°C) for 10 minutes. A yellow-to-orange color should develop instantly.

-

Expert Insight: Heating is generally not required for Pd-ATT complexes, unlike some Pt complexes which require heating to 60°C.

-

-

Dilution: Dilute to the mark with distilled water (or ethanol if the complex precipitates in water).

-

Measurement: Measure absorbance at 390 nm (verify

via scan) against a reagent blank.

3. Data Analysis & Calibration

| Parameter | Value / Range | Notes |

| Linearity Range | 1.0 – 15.0 | Follows Beer’s Law strictly. |

| Molar Absorptivity ( | Indicates moderate-to-high sensitivity. | |

| Stoichiometry (M:L) | 1:2 | One Pd ion binds two ATT ligands. |

| Stability | > 24 Hours | Complex is kinetically stable. |

Part 3: Secondary Application – Mercury (Hg) Masking & Determination

ATT has a high affinity for Mercury(II) due to the soft-soft interaction between Hg(II) and the thiol sulfur. This property is exploited in "Competitive Ligand Exchange" methods.

Concept: ATT can displace weaker ligands (like EDTA) from Hg-complexes, or conversely, be used to selectively mask Hg(II) in the presence of other metals.

Protocol: Indirect Determination via Ligand Exchange

Principle:

Workflow Diagram:

Procedure:

-

Complexation: To the Hg(II) sample, add a known excess of 0.01 M EDTA solution. Adjust pH to 5.0–6.0 using hexamine buffer.[1]

-

First Titration: Back-titrate the unreacted EDTA with standard Lead Nitrate or Zinc Sulfate solution using Xylenol Orange as the indicator (Yellow

Red-Violet). -

Releasing: Add 10 mL of 1% aqueous ATT solution. Shake well. The ATT selectively strips EDTA from the Hg-EDTA complex.

-

Second Titration: The solution turns yellow (free indicator) as EDTA is released. Titrate the released EDTA with the standard Lead/Zinc solution until the Red-Violet endpoint is reached again.

-

Calculation: The volume of titrant used in the second titration corresponds directly to the amount of Mercury present.

Part 4: Method Validation & Troubleshooting

To ensure Scientific Integrity , the following validation steps are mandatory:

-

Interference Study:

-

Pd Determination: Pt(IV) and Rh(III) often interfere. Masking agents like EDTA (which binds base metals but not Pd/Pt under specific conditions) or extraction into chloroform can improve selectivity.

-

Hg Determination: Silver (Ag) and Copper (Cu) can interfere due to high affinity for thiols. Pre-masking with citrate or fluoride helps eliminate base metal interference.

-

-

Reagent Stability: ATT solutions are susceptible to oxidation (disulfide formation). Always prepare fresh or store in amber bottles with a reducing stabilizer (e.g., ascorbic acid) if stored for >24 hours.

-

Distinction from Purpald:

-

Critical Note: Do not confuse This compound with Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole). Purpald is specific for aldehydes. Verify the CAS number (ATT: 16696-65-4 or similar for tautomers) before purchasing.

-

References

-

Asian Journal of Chemistry. (2010). Determination of Mercury Using 4-Amino-3-Mercapto-1,2,4-Triazine(4H)-5-One as an Indirect Masking Reagent.

-

Journal of Chemical Reviews. (2021). A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions.

-

Talanta. (1982).[2] Complexometric determination of mercury(II) by use of 4-amino-5-mercapto-3-propyl-1,2,4-triazole as replacing reagent.

-

ResearchGate. (2008). Investigation of 3-amino-1,2,4-triazole azodye derivatives as reagents for determination of mercury(II).

-

Dokumen. Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents.

Sources

synthesis of fused heterocyclic compounds starting from 4-amino-1,2,4-triazole-3-thiol

Synthesis of Fused Heterocyclic Compounds Starting from 4-Amino-1,2,4-Triazole-3-Thiol: Application Notes and Protocols

Executive Summary & Chemical Context

In modern medicinal chemistry, the design of fused heterocyclic scaffolds is a proven strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core stands out as a highly versatile, binucleophilic building block[1]. The spatial proximity of the N4-amino group and the C3-mercapto (thiol) group provides two readily accessible nucleophilic centers, enabling efficient tandem cyclocondensation reactions with various bielectrophiles[1],[2].

This application note details the mechanistic rationale, quantitative pharmacological data, and self-validating experimental protocols for divergent syntheses starting from this triazole core. By selecting specific electrophilic partners, researchers can selectively construct 5-, 6-, or 7-membered fused rings—namely triazolo[3,4-b][1,3,4]thiadiazoles, thiadiazines, and thiadiazepines[2].

Mechanistic Causality in Divergent Cyclization

The regioselectivity and resulting ring size of the fused heterocycle depend entirely on the nature of the electrophilic partner and the applied reaction conditions. Understanding the causality behind these pathways is critical for rational drug design and troubleshooting synthetic bottlenecks.

-